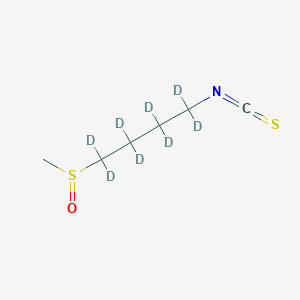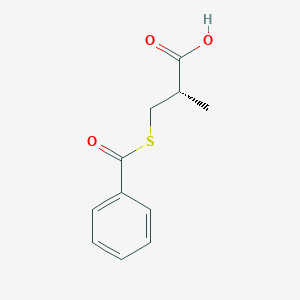
Viscidulin I
Übersicht
Beschreibung
Viscidulin I is a flavonoid compound with the molecular formula C15H10O7. It is a yellow crystalline solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane, but only slightly soluble in water . This compound is commonly derived from plants such as Scutellaria viscidula, Scutellaria baicalensis, and Scutellaria tenax . This compound exhibits various biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Viscidulin I can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of 2,6-dihydroxyacetophenone and 3,5,7-trihydroxy-4H-chromen-4-one as starting materials. The reaction typically requires acidic or basic conditions to facilitate the formation of the flavonoid structure .
Industrial Production Methods
Industrial production of this compound often involves extraction from the rhizome of Scutellaria baicalensis. The extraction process can be optimized based on the specific requirements, such as the desired purity and yield . The extracted compound is then purified using techniques like column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Viscidulin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydroflavonoids.
Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted flavonoid derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Viscidulin I has a wide range of scientific research applications, including:
Chemistry: Used in compound screening libraries and metabolomics studies to identify bioactive compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of nutraceuticals and natural products.
Wirkmechanismus
Viscidulin I exerts its effects through various molecular targets and pathways. It has been shown to inhibit enzymes such as polo-like kinase, which is important in cancer therapy . Additionally, this compound can modulate gene expression and signaling pathways involved in inflammation and oxidative stress . The compound’s antioxidant properties help in scavenging free radicals and reducing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Viscidulin I is similar to other flavonoids such as baicalein, wogonin, and scutellarein. it is unique in its specific structure and biological activities . For example:
Baicalein: Exhibits strong anti-inflammatory and antioxidant properties.
Wogonin: Known for its anticancer and antiviral activities.
Scutellarein: Has potent antioxidant and anti-inflammatory effects.
These compounds share similar flavonoid structures but differ in their specific functional groups and biological activities, making each compound unique in its applications and effects .
Eigenschaften
IUPAC Name |
2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,16-19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULZZCUABWZIRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239032 | |
| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92519-95-4 | |
| Record name | Viscidulin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















